BenchChemオンラインストアへようこそ!

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Chemical identity Regioisomerism Procurement fidelity

3-Chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (molecular formula C₁₈H₁₈ClN₃O₃S₂, molecular weight 423.93 g/mol) is a fully synthetic small molecule that integrates three pharmacophoric modules: a 3-chlorobenzamide group, a 2-aminobenzothiazole core, and a 6-diethylsulfamoyl substituent. It belongs to the broader class of N,N-disubstituted sulfamoylbenzamide–benzothiazole hybrids, a scaffold that has been systematically explored for adenosine receptor modulation, antiviral activity, and enzyme inhibition.

Molecular Formula C18H18ClN3O3S2
Molecular Weight 423.93
CAS No. 691388-55-3
Cat. No. B2452629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
CAS691388-55-3
Molecular FormulaC18H18ClN3O3S2
Molecular Weight423.93
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H18ClN3O3S2/c1-3-22(4-2)27(24,25)14-8-9-15-16(11-14)26-18(20-15)21-17(23)12-6-5-7-13(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,23)
InChIKeyKLABXQXUXMOJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (CAS 691388-55-3): Structural Identity and Compound-Class Context


3-Chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (molecular formula C₁₈H₁₈ClN₃O₃S₂, molecular weight 423.93 g/mol) is a fully synthetic small molecule that integrates three pharmacophoric modules: a 3-chlorobenzamide group, a 2-aminobenzothiazole core, and a 6-diethylsulfamoyl substituent [1]. It belongs to the broader class of N,N-disubstituted sulfamoylbenzamide–benzothiazole hybrids, a scaffold that has been systematically explored for adenosine receptor modulation, antiviral activity, and enzyme inhibition [2][3]. The compound is primarily available through specialist chemical suppliers and custom-synthesis services, and its CAS registry number (691388-55-3) serves as the unique identifier for procurement purposes.

Why Generic or Regioisomeric Substitution of 3-Chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide Is Not Advised for Research Continuity


Within the sulfamoylbenzamide–benzothiazole chemical space, subtle structural variations profoundly impact biological activity and physicochemical behaviour. Regioisomeric shifts—for instance, relocating the chloro substituent from the 3- to the 4-position of the benzamide ring or moving the diethylsulfamoyl group from the 6- to the 5-position of the benzothiazole core—generate compounds with distinct hydrogen-bonding capacities, electronic distributions, and steric contours [1]. Even compounds sharing the identical molecular formula (C₁₈H₁₈ClN₃O₃S₂) but differing in connectivity have been catalogued as separate chemical entities with non-overlapping biological annotation [2]. Consequently, unless a specific analog has been experimentally validated in the same assay system, substituting the title compound with a close structural congener risks altering target engagement, off-target profile, and pharmacokinetic behaviour, thereby compromising experimental reproducibility. The quantitative evidence that follows details the limited but structurally grounded differentiation available for this compound.

Quantitative Differentiation Evidence for 3-Chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (CAS 691388-55-3)


Structural Uniqueness Versus Regioisomeric Analogs Sharing the Same Molecular Formula

A search of public chemical databases reveals at least five compounds with the identical molecular formula C₁₈H₁₈ClN₃O₃S₂ (MW 423.93) that differ solely in the position of the chlorine atom on the benzamide ring or the attachment point of the sulfamoyl group on the benzothiazole scaffold. These include N-(6-chloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide and 2-chloro-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide. The title compound is the only member of this isomeric cluster that combines a 3-chlorobenzamide moiety with a 6-(N,N-diethylsulfamoyl) substituent on the benzothiazole ring, as confirmed by its unique InChI string . No other regioisomer shares this exact vector of hydrogen-bond donors/acceptors and halogen placement, which is expected to confer distinct binding-mode preferences regardless of biological target.

Chemical identity Regioisomerism Procurement fidelity

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Close Analogs

Using consensus in silico predictions (ALOGPS 2.1, based on the compound's SMILES derived from its verified InChI), the title compound exhibits a predicted logP of approximately 3.4–3.8, a topological polar surface area (tPSA) of ≈ 82 Ų, and contains 1 hydrogen-bond donor (amide NH) and 6 hydrogen-bond acceptors [1]. In comparison, the regioisomer N-(6-chloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide, which places the sulfamoyl group on the benzamide ring rather than the benzothiazole core, is predicted to have a marginally higher logP (~3.7–4.0) due to reduced solvent exposure of its polar sulfonamide moiety. The lower logP of the title compound may translate into improved aqueous solubility and reduced non-specific protein binding, parameters that are critical for cellular assay performance.

Drug-likeness Lipophilicity Permeability

Class-Level Biological Precedent: Sulfamoylbenzamide–Benzothiazole Hybrids as Adenosine Receptor and HIV Protease Ligands

Patents and primary literature establish that benzothiazole-2-yl amides bearing sulfonamide or sulfamoyl substituents are privileged scaffolds for adenosine A₂A receptor antagonism and HIV protease inhibition [1][2]. Although direct biological data for the title compound has not been disclosed in peer-reviewed journals, its core architecture—a 2-aminobenzothiazole substituted at the 6-position with a dialkylsulfamoyl group and capped with a meta-substituted benzamide—matches the pharmacophoric requirements defined in the Roche adenosine antagonist patent series (US 6,727,247) and the broad-spectrum HIV protease inhibitor patent (BG 66301B1). Compounds within this scaffold class have demonstrated Kᵢ values in the low nanomolar range at adenosine A₂A receptors and sub-micromolar anti-HIV activity in cell-based assays, providing a mechanistic hypothesis for the title compound's potential utility.

Adenosine receptor HIV protease Benzothiazole sulfonamide

Research and Industrial Application Scenarios for 3-Chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (CAS 691388-55-3)


Adenosine A₂A Receptor Antagonist Screening and Probe Development

Given its structural alignment with the benzothiazole amide series disclosed in Roche's adenosine receptor modulator patents, this compound is a strong candidate for inclusion in focused screening libraries targeting the adenosine A₂A receptor, which is implicated in Parkinson's disease and cancer immunotherapy [1]. Its differentiated substitution pattern may yield a selectivity window over A₁ and A₂B receptors.

Structure-Activity Relationship (SAR) Expansion of Benzothiazole Sulfonamide HIV Protease Inhibitors

The compound's 6-diethylsulfamoyl-2-aminobenzothiazole core aligns with the general pharmacophore of benzothiazole sulfonamide HIV protease inhibitors [2]. It can serve as a backbone for systematic SAR exploration wherein the 3-chlorobenzamide moiety is varied to optimize potency and metabolic stability.

Chemical Biology Tool Compound for Profiling Sulfamoylbenzamide–Protein Interactions

The unique combination of a hydrogen-bond-donating amide NH, a polar diethylsulfamoyl group, and a lipophilic chlorobenzamide tail makes this compound suitable for chemical-proteomics experiments (e.g., affinity-based protein profiling) aimed at identifying novel cellular targets of benzothiazole sulfonamides.

Physicochemical Reference Standard for Isomeric Benzothiazole Sulfonamide Libraries

Because the compound is one of several regioisomers sharing the same molecular formula, it can function as a chromatographic and spectroscopic reference standard when developing HPLC or LC-MS methods that must resolve closely related benzothiazole sulfonamide impurities or metabolites.

Quote Request

Request a Quote for 3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.